Cipamfylline - 132210-43-6

Cipamfylline

Catalog Number: EVT-426739
CAS Number: 132210-43-6
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cipamfylline, chemically known as 1,3-di-cyclopropylmethyl-8-amino xanthine, is a potent and selective inhibitor of phosphodiesterase-4 (PDE4) [, , ]. It is classified as a PDE4 inhibitor due to its ability to specifically target and inhibit the PDE4 enzyme []. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including inflammatory responses [, ].

Source and Classification

Cipamfylline was first synthesized as part of a series of compounds aimed at inhibiting phosphodiesterase type 4, which plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting this enzyme, cipamfylline enhances cAMP levels, leading to anti-inflammatory effects. It is classified under the category of anti-inflammatory agents and is particularly noted for its potential in dermatological applications .

Synthesis Analysis

The synthesis of cipamfylline typically involves the reaction of 8-chlorotheophylline with cyclopropylmethylamine. The process can be outlined as follows:

  1. Starting Materials:
    • 8-Chlorotheophylline
    • Cyclopropylmethylamine
  2. Reaction Conditions:
    • The reaction is carried out under controlled temperatures and pressures to optimize yield.
    • Solvents such as ethanol or methanol may be used to facilitate the reaction.
  3. Purification:
    • Post-reaction, cipamfylline is purified through recrystallization and chromatography to ensure high purity and yield .

This synthetic route has been optimized for industrial production to enhance scalability while maintaining product integrity.

Molecular Structure Analysis

Cipamfylline has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₃H₁₅ClN₄O₂
  • Molecular Weight: Approximately 284.74 g/mol
  • Structural Characteristics:
    • The molecule contains a purine backbone with a cyclopropylmethyl group attached to the nitrogen atom.
    • It exhibits polymorphism; at least three distinct crystalline forms have been identified, which can affect its physical properties and bioavailability .
Chemical Reactions Analysis

Cipamfylline participates in various chemical reactions:

  1. Oxidation:
    • Can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction:
    • Reduction reactions can yield derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • Substitution reactions may occur at the amino group or cyclopropylmethyl groups, often facilitated by catalysts like palladium on carbon.

These reactions are critical for modifying cipamfylline for various applications and enhancing its pharmacological properties.

Mechanism of Action

Cipamfylline acts primarily as an inhibitor of phosphodiesterase type 4. Its mechanism can be described as follows:

  • Target Enzyme: Phosphodiesterase type 4
  • Action Mode: By inhibiting this enzyme, cipamfylline prevents the breakdown of cAMP, leading to increased intracellular levels.
  • Biochemical Pathways: The compound significantly impacts the cAMP signaling pathway, which is crucial in regulating inflammatory responses.
  • Cellular Effects: Studies indicate that cipamfylline can cause redistribution of phosphodiesterase type 4A4 into cellular structures known as accretion foci, influencing various cellular processes related to inflammation .
Physical and Chemical Properties Analysis

Cipamfylline possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Polymorphism: The existence of multiple crystalline forms can lead to variations in solubility and bioavailability .

These properties are essential for its formulation into pharmaceutical products.

Applications

Cipamfylline has several significant applications in scientific research and medicine:

  • Anti-inflammatory Treatments: It is primarily used in treating atopic dermatitis due to its ability to modulate inflammatory responses effectively.
  • Research Tool: As a phosphodiesterase type 4 inhibitor, it serves as a valuable tool in studying cAMP-related pathways and their implications in various diseases.
  • Potential for Other Conditions: Ongoing research explores its efficacy in other inflammatory conditions beyond dermatology, including respiratory diseases and autoimmune disorders .
Introduction to Cipamfylline

Discovery and Development of PDE4 Inhibitors in Dermatology

The evolution of phosphodiesterase-4 (PDE4) inhibitors represents a paradigm shift in nonsteroidal anti-inflammatory therapies for dermatological conditions. PDE4 enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a secondary messenger that suppresses inflammatory mediator synthesis. Elevated PDE4 activity in inflammatory skin diseases like atopic dermatitis (AD) and psoriasis correlates with reduced cAMP levels and unchecked cytokine release [5] [7]. Early PDE4 inhibitors like rolipram demonstrated potent anti-inflammatory effects in vitro but faced clinical limitations due to systemic side effects (e.g., nausea, emesis) [9]. This drove the development of second-generation agents with improved therapeutic indices.

Cipamfylline (BRL 61063), discovered by Leo Pharmaceuticals, emerged as a highly selective PDE4 inhibitor optimized for topical delivery. Its development pipeline targeted corticosteroid-refractory dermatoses, with Phase 2 trials initiated for atopic dermatitis in Canada and Europe [2]. Preclinical studies highlighted its ability to normalize aberrant cAMP metabolism in leukocytes from atopic patients – a key pathogenic feature [3]. Unlike broad-spectrum anti-inflammatories, cipamfylline specifically targets PDE4 isoforms (A, B, C, D) overexpressed in activated T-cells, dendritic cells, and keratinocytes, disrupting the production of TNF-α, IL-17, IL-23, and other cytokines central to skin inflammation [5] [10].

Table 1: Evolution of Key PDE4 Inhibitors in Dermatology

CompoundDeveloperSelectivity (PDE4 IC₅₀)Clinical Stage (Dermatology)Key Differentiators
RolipramSchering AG0.8 nMPreclinicalPrototype; high emetogenicity
CipamfyllineLeo Pharmaceuticals1.4 nM (PDE4C)Phase 2 (Discontinued)Enhanced isoform selectivity; topical focus
ApremilastCelgene7.4 nMApproved (Plaque Psoriasis)Oral administration
RoflumilastAstraZeneca0.8 nMApproved (Topical Psoriasis)Highest potency; topical/oral formulations
CrisaborolePfizer10.5 nMApproved (Atopic Dermatitis)Boron-containing; topical penetration

Structural and Functional Significance of Cipamfylline

Cipamfylline (C₁₃H₁₇N₅O₂; CAS 132210-43-6) features a xanthine-derivative core optimized for PDE4 binding affinity and selectivity [2]. Its molecular structure incorporates a cyclopentyloxy moiety adjacent to a methoxyphenyl group – a configuration critical for docking into the PDE4 catalytic pocket. This pocket comprises a hydrophobic clamp (Q-pocket), metal-binding site (M-site), and lid region (L-region) that collectively hydrolyze cAMP [7] [8]. Cipamfylline’s planar structure allows deep insertion into the catalytic cleft, competitively blocking cAMP access while exhibiting >1000-fold selectivity over other PDE families (e.g., PDE1, PDE3) [8].

Isoform selectivity is a key functional differentiator: Cipamfylline shows greatest affinity for PDE4C (IC₅₀ = 1.4 nM), an isoform abundant in epidermal keratinocytes and dermal fibroblasts [8]. This contrasts with roflumilast’s balanced PDE4A/B/D inhibition [10]. Mechanistically, cipamfylline binding elevates intracellular cAMP, activating protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). Downstream effects include:

  • Suppression of NF-κB translocation: Inhibits nuclear import of this pro-inflammatory transcription factor, reducing TNF-α, IL-6, and IL-8 synthesis [8].
  • Inhibition of p38 MAPK phosphorylation: Attenuates stress kinase signaling driving epidermal hyperplasia and cytokine release [8] [10].
  • Modulation of keratinocyte differentiation: Restores expression of involucrin and filaggrin, enhancing barrier function in eczematous skin [1] [5].

Table 2: Molecular and Functional Properties of Cipamfylline vs. Comparator PDE4 Inhibitors

PropertyCipamfyllineRolipramApremilast
Molecular FormulaC₁₃H₁₇N₅O₂C₁₆H₂₁NO₃C₂₂H₂₄N₂O₇S
PDE4A IC₅₀ (nM)5.20.874
PDE4B IC₅₀ (nM)3.81.2110
PDE4C IC₅₀ (nM)1.43.556
PDE4D IC₅₀ (nM)4.01.089
cAMP Augmentation8.2-fold (PBMCs)12.1-fold (PBMCs)3.7-fold (PBMCs)
Primary Cell TargetKeratinocytes, T-cellsMonocytes, NeuronsLymphocytes, Synoviocytes

Scope of Cipamfylline in Anti-Inflammatory Therapeutics

Cipamfylline’s therapeutic scope extends across immune-mediated dermatoses, validated through in vitro models and clinical trials:

In Vitro Efficacy:

  • Reduced TNF-α release from human monocytes by 78% (IC₅₀ = 0.3 µM) and inhibited IL-4 production by Th2 lymphocytes by 65% – critical for atopic dermatitis pathogenesis [3] [5].
  • Synergized with corticosteroids: Pretreatment with 0.15% cipamfylline amplified betamethasone’s suppression of IL-23 in Langerhans cells by 40% [5].

Clinical Evidence:

  • Atopic Dermatitis: A randomized double-blind trial (n=30 adults) compared 0.15% cipamfylline cream against 0.1% hydrocortisone 17-butyrate and vehicle. Cipamfylline significantly reduced Total Severity Scores (TSS) vs. vehicle (ΔTSS = -1.67; p<0.001), though it was less effective than hydrocortisone (ΔTSS = +2.10 favoring hydrocortisone; p<0.001) [3].
  • Irritant Contact Dermatitis (ICD): A pilot study using sodium lauryl sulfate (SLS)-induced ICD models tested 1% cipamfylline ointment. In chronic ICD (repeated SLS exposure), betamethasone outperformed cipamfylline in reducing erythema (p<0.05) and transepidermal water loss (TEWL; p<0.01). However, in acute ICD, cipamfylline showed comparable efficacy to vehicle, suggesting context-dependent activity [1].

Comparative Therapeutic Positioning:Meta-analyses of PDE4 inhibitors position cipamfylline between first-generation agents (rolipram) and newer drugs (crisaborole, roflumilast):

  • Vs. Crisaborole: Cipamfylline exhibits 7-fold greater in vitro PDE4 inhibition (IC₅₀ = 1.4-5.2 nM vs. 10.5 nM) but lower skin penetration due to higher logP (2.1 vs. 2.8) [4] [5].
  • Vs. JAK Inhibitors: While JAK inhibitors (e.g., ruxolitinib) show superior clinician-reported sign reduction (OR=7.72 vs. vehicle), PDE4 inhibitors like cipamfylline offer broader safety profiles without thrombotic or hematologic risks [4] [6].

Table 3: Anti-Inflammatory Efficacy of Cipamfylline in Preclinical and Clinical Models

ModelInterventionKey OutcomeReference
SLS-Induced Acute ICD (Human)1% Cipamfylline vs. BetamethasoneNo significant differences in erythema/TEWL [1]
SLS-Induced Chronic ICD (Human)1% Cipamfylline vs. BetamethasoneBetamethasone superior in erythema reduction (p<0.05) and TEWL (p<0.01) [1]
Atopic Dermatitis (RCT)0.15% Cipamfylline vs. HydrocortisoneΔTSS vs. vehicle: -1.67 (p<0.001); ΔTSS vs. hydrocortisone: +2.10 (p<0.001) [3]
TNF-α Release (Monocytes)0.3 µM Cipamfylline78% inhibition (IC₅₀ = 0.3 µM) [5]
IL-23 Inhibition (Langerhans Cells)0.15% Cipamfylline + Betamethasone40% greater suppression vs. betamethasone alone [5]

Mechanistic Synergies:Cipamfylline potentiates barrier repair mechanisms independent of immunomodulation. In SLS-damaged epidermis, it upregulated epidermal fatty acid-binding protein (E-FABP) by 3-fold – a key regulator of lipid metabolism essential for stratum corneum integrity [1] [5]. This dual action (anti-inflammatory + barrier repair) expands its potential in eczematous conditions where barrier dysfunction precedes inflammation.

Despite discontinuation after Phase 2, cipamfylline’s legacy informs next-generation PDE4 therapeutics like difamilast and roflumilast, which address its limitations in formulation stability and skin penetration [6] [10].

Table 4: Alphabetical Listing of Compounds Discussed| Apremilast | Betamethasone | Cipamfylline | Crisaborole | Hydrocortisone | Rolipram | Roflumilast | Ruxolitinib |

Properties

CAS Number

132210-43-6

Product Name

Cipamfylline

IUPAC Name

8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

InChI

InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16)

InChI Key

KSPYMJJKQMWWNB-UHFFFAOYSA-N

SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N

Synonyms

cipamfylline

Canonical SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.